molecular formula C16H23NO6 B14849613 (2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid

(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid

Cat. No.: B14849613
M. Wt: 325.36 g/mol
InChI Key: MIKSIBDQGLHSBR-UHFFFAOYSA-N
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Description

(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID: is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-12(14(18)19)8-10-6-7-11(21-4)9-13(10)22-5/h6-7,9,12H,8H2,1-5H3,(H,17,20)(H,18,19)

InChI Key

MIKSIBDQGLHSBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and tert-butyl carbamate.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2,4-dimethoxybenzaldehyde and tert-butyl carbamate under acidic conditions.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to form the corresponding alcohol.

    Protection and Activation: The alcohol is protected using a tert-butoxycarbonyl (Boc) group, followed by activation with a suitable activating agent like dicyclohexylcarbodiimide (DCC).

    Final Coupling: The activated intermediate is then coupled with (S)-alanine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID: has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID: can be compared with similar compounds such as:

    (2S)-3-(2,4-DIMETHOXYPHENYL)-2-AMINOPROPANOIC ACID: Lacks the tert-butoxycarbonyl group, leading to different reactivity and applications.

    (2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(METHOXY)CARBONYLAMINO]PROPANOIC ACID: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, affecting its stability and solubility.

The uniqueness of (2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

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